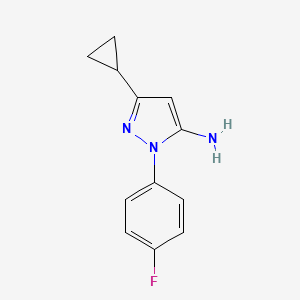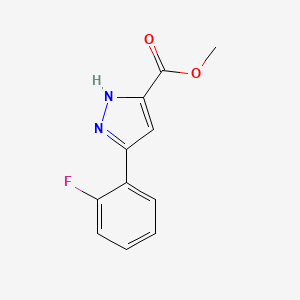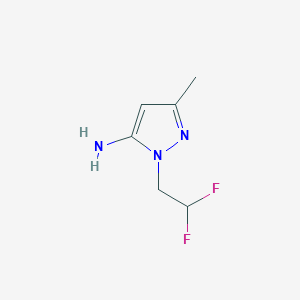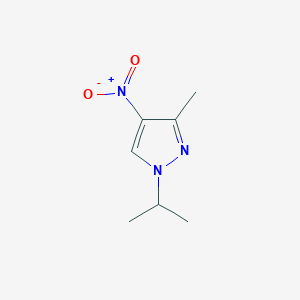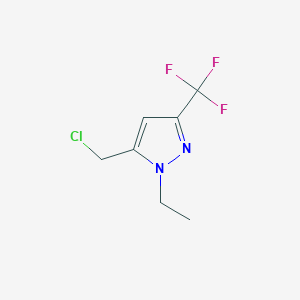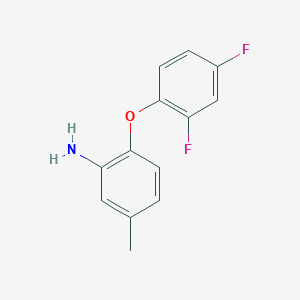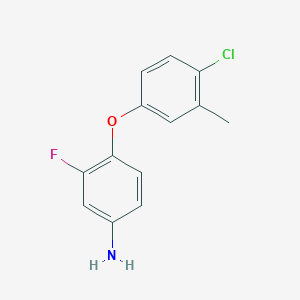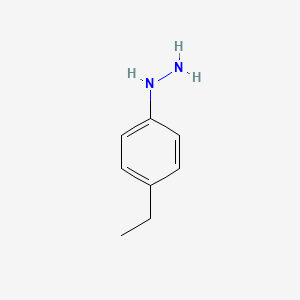
(4-Ethylphenyl)hydrazine
Overview
Description
(4-Ethylphenyl)hydrazine, also known as 4-ethyl-phenyl-hydrazine or p-ethylphenylhydrazine, is a chemical compound with the molecular formula C8H12N2 . It has a molecular weight of 136.19 g/mol . The IUPAC name for this compound is this compound . The InChI representation of this compound is InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation as CCC1=CC=C(C=C1)NN . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 136.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 136.100048391 g/mol . The topological polar surface area of the compound is 38 Ų . The heavy atom count of the compound is 10 .
Scientific Research Applications
1. Environmental and Biological Sensing
(4-Ethylphenyl)hydrazine derivatives are utilized in environmental and biological sensing. For instance, a ratiometric fluorescent probe for N2H4 detection was designed using a 4-bromobutyryl group. This probe, capable of sensing hydrazine via an intramolecular charge transfer pathway, has applications in environmental water systems and fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
2. Antitumor Activity
Hydrazine derivatives, like 4-hydrazinylphenyl benzenesulfonate, have shown potential in antitumor activity. This compound was synthesized and tested against breast cancer cell lines, demonstrating significant efficacy (Prasetiawati et al., 2022).
3. Synthesis of Pharmaceutical Compounds
The compound plays a role in the synthesis of various pharmaceutical compounds. For example, it was involved in the synthesis of pyranopyrazoles, acting as a base catalyst in a four-component reaction (Babaie & Sheibani, 2011).
4. Corrosion Inhibition
Hydrazine compounds have been investigated for their corrosion inhibitive properties. In one study, synthesized hydrazine compounds showed effectiveness as corrosion inhibitors on steel surfaces in acidic environments, demonstrating their potential in industrial applications (Yadav, Sharma, & Sarkar, 2015).
5. Detection and Imaging Applications
Various studies have focused on developing fluorescent probes for hydrazine detection due to its widespread industrial use and associated health risks. These probes are designed for high selectivity and sensitivity, with applications in environmental monitoring and live-cell imaging (Chen et al., 2017); (Fan et al., 2012).
6. Anticonvulsant Activity
Research has also explored the anticonvulsant activity of hydrazine derivatives. Compounds with specific aromatic substituents and alkyl substitution on the hydrazine moiety were found to have potent anticonvulsant properties (Chapleo et al., 1986).
7. Anti-Candida Activity
Hydrazine derivatives have been evaluated for their anti-Candida activity. In one study, (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives showed promising inhibitory activity against Candida albicans and Candida krusei (Secci et al., 2012).
Mechanism of Action
Target of Action
Hydrazines, in general, are known to interact with carbonyl compounds, forming hydrazones .
Mode of Action
(4-Ethylphenyl)hydrazine can react with carbonyl compounds to form hydrazones, a process similar to imine formation . This reaction is a nucleophilic addition, where the hydrazine molecule acts as a nucleophile, adding to the carbonyl carbon and resulting in the formation of a hydrazone .
Biochemical Pathways
It’s worth noting that hydrazones, which are formed from the reaction of hydrazines with carbonyl compounds, can be further converted to the corresponding alkane by reaction with a base and heat . This is known as the Wolff-Kishner reduction .
Result of Action
The conversion of carbonyl compounds to alkanes via the formation of hydrazones could potentially have significant effects, depending on the specific carbonyl compound involved .
Properties
IUPAC Name |
(4-ethylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-7-3-5-8(10-9)6-4-7/h3-6,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPNYAHCNKRLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)
